molecular formula C22H26O6 B1588857 Di-p-methylbenzylidenesorbitol CAS No. 54686-97-4

Di-p-methylbenzylidenesorbitol

Cat. No. B1588857
CAS RN: 54686-97-4
M. Wt: 386.4 g/mol
InChI Key: HDUNAIVOFOKALD-RLCYQCIGSA-N
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Description

Di-p-methylbenzylidenesorbitol is a chemical compound with the molecular formula C22H26O6 . It is also known by the synonym GEL ALL MD .


Synthesis Analysis

The synthesis of Di-p-methylbenzylidenesorbitol involves the use of sorbitol-based clarifiers . In a study, 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN) was used as the clarifying agent . The influence of injection pressure on the optical properties of polypropylene (PP) was investigated . The crystallization behavior and morphological changes of transparent PP under different injection pressures were studied .


Molecular Structure Analysis

Di-p-methylbenzylidenesorbitol has a butterfly-like amphiphilic molecular structure with hydrophobic phenyl groups and hydrophilic hydroxyl groups . It is derived from a sugar alcohol, D-glucitol . Other examples of sorbitol derivatives include 1,3:2,4-di(3,4-dimethylbenzylidene)sorbitol (DMDBS), and 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol (TBPMN) .


Physical And Chemical Properties Analysis

Di-p-methylbenzylidenesorbitol has a molecular weight of 386.44 g/mol . It has a melting point of 247.0-247.8℃ . It is slightly soluble in DMSO when heated .

Scientific Research Applications

Application 1: Nanoarchitecture Tuning in Hydrophobic Polymer Matrices

  • Summary of Application: DMDBS is used to tune the nanoarchitectures of poly (vinylidene fluoride) (PVDF) polymer matrices. The hydrophobic nature of PVDF facilitates the formation of nanofibrils during heating .
  • Methods of Application: The self-assembly behaviors of DMDBS were tuned by altering different heat treatments. Rapid heating led to larger complex structures of DMDBS and PVDF, resulting in longer and thicker nanofibrils. Slow heating, on the other hand, led to smaller complex structures and shorter, thinner nanofibrils .

Application 2: Nucleation Effect on Syndiotactic Polypropylene

  • Summary of Application: DMDBS is used as a nucleating agent to accelerate the crystallization of syndiotactic polypropylene (sPP), a semi-crystalline polymer .
  • Methods of Application: The nucleation effect of DMDBS on sPP was investigated through in situ infrared spectra recorded during the crystallization process .
  • Results or Outcomes: DMDBS significantly accelerated the crystallization process and did not change the crystalline form of sPP. It was found that DMDBS could promote the increase of ttgg conformers rather than the decrease of tttt conformers .

Application 3: Membrane Distillation

  • Summary of Application: DMDBS is used in the preparation of membranes for distillation processes. The addition of DMDBS enhances the mechanical properties of poly (vinylidene fluoride) (PVDF) and exhibits a good water permeate flux .
  • Methods of Application: A different preparation method was performed that may also be useful for application in membrane distillation .
  • Results or Outcomes: The addition of DMDBS to PVDF resulted in enhanced mechanical properties and good water permeate flux, making it suitable for application in membrane distillation .

Application 4: Diverse Industrial Applications

  • Summary of Application: DMDBS and its derivatives have found widespread applications in areas as diverse as personal care products and polymer nucleation/clarification .
  • Methods of Application: The specific methods of application can vary widely depending on the specific industrial application .
  • Results or Outcomes: DMDBS has shown considerable potential in applications such as dental composites, energy technology, and liquid crystalline materials .

Application 5: Environmental Remediation

  • Summary of Application: DMDBS has potential applications in environmental remediation. The self-assembling properties of DMDBS can be leveraged to create materials that can absorb and trap pollutants .
  • Methods of Application: The specific methods of application can vary widely depending on the specific environmental remediation application .
  • Results or Outcomes: The use of DMDBS in environmental remediation is still an emerging field, and specific results or outcomes may vary based on the application .

Application 6: Tissue Engineering

  • Summary of Application: DMDBS has potential applications in tissue engineering. The ability of DMDBS to form gels can be used to create scaffolds for tissue growth .
  • Methods of Application: The specific methods of application can vary widely depending on the specific tissue engineering application .
  • Results or Outcomes: The use of DMDBS in tissue engineering is still an emerging field, and specific results or outcomes may vary based on the application .

Safety And Hazards

When handling Di-p-methylbenzylidenesorbitol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-methylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)21-25-12-18-20(28-21)19(17(24)11-23)27-22(26-18)16-9-5-14(2)6-10-16/h3-10,17-24H,11-12H2,1-2H3/t17-,18+,19-,20-,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAFKEDMOAMGAK-RLCYQCIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2OCC3C(O2)C(OC(O3)C4=CC=C(C=C4)C)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2OC[C@H]3[C@@H](O2)[C@H](OC(O3)C4=CC=C(C=C4)C)[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051381
Record name Di-p-methylbenzylidenesorbitol
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Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-p-methylbenzylidenesorbitol

CAS RN

81541-12-0, 54686-97-4
Record name 1,3:2,4-Di(p-methylbenzylidene)sorbitol
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Record name Di-p-methylbenzylidenesorbitol
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]-
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Record name Di-p-methylbenzylidenesorbitol
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Record name D-Glucitol, bis-O-[(4-methylphenyl)methylene]
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Record name D-Glucitol, 1,3:2,4-bis-O-[(4-methylphenyl)methylene]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-P-METHYLBENZYLIDENESORBITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Kristiansen, M Werner, T Tervoort, P Smith… - …, 2003 - ACS Publications
… for the system di-p-methylbenzylidenesorbitol (MDBS)/i-PP for concentrations up to 1 wt % of MDBS. This initial increases in complex viscosity have been shown to be caused by the …
Number of citations: 326 pubs.acs.org
R Menzel, I Pahl, S Dorey, T Maier, A Hauk - International Journal of …, 2023 - Elsevier
… The compound 4-methylbenzaldehyde (104–87-0) was found, which is the degradant from the known sorbitol-based clarifying agent di-p-methylbenzylidenesorbitol (54686–97-4). 4–…
Number of citations: 5 www.sciencedirect.com
S Aksel - 2015 - research-collection.ethz.ch
In general, polymers that can crystallize most often do so in the form of spherulitic structures, which are known to efficiently scatter visible light (wavelength~ 400-700 nm). Thus, semi-…
Number of citations: 2 www.research-collection.ethz.ch
G Wypych - 2021 - books.google.com
Handbook of Nucleating Agents, Second Edition gives engineers and materials scientists the information they need to increase the production rate, modify structure and morphology, …
Number of citations: 56 books.google.com

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